molecular formula C13H12BrFN2O B2421254 (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 868231-97-4

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No. B2421254
CAS RN: 868231-97-4
M. Wt: 311.154
InChI Key: XWVFBDASSAWBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organic molecule that contains a cyano group (-CN), a prop-2-enamide group (a type of unsaturated amide), and a bromo-fluorophenyl group (a phenyl ring with bromine and fluorine substituents). The presence of these functional groups could give this compound interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable bromo-fluorophenyl precursor with a compound containing the cyano and prop-2-enamide groups. The exact method would depend on the specific reactivity of these precursors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, the prop-2-enamide group, and the bromo-fluorophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the cyano group might undergo reactions such as hydrolysis or reduction, while the bromo-fluorophenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Tyrosine Kinase Inhibition

Compounds similar to (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide, such as 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives, have been found to be potent inhibitors of the tyrosine kinase activity of receptors for the EGF family of growth factors. These inhibitors are essential for targeted cancer therapy, as they block the signal transduction pathways essential for tumor growth and proliferation (Rewcastle et al., 1998).

Antimicrobial Activity

Thiourea derivatives, including those with halogen substituents similar to the bromo and fluoro groups in (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide, have demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing novel antimicrobial agents based on this chemical structure (Limban et al., 2011).

Anti-inflammatory and Analgesic Properties

Research on compounds structurally related to (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide has revealed their potential for anti-inflammatory and analgesic applications. Specifically, indanylidenes derived from cinnamamide analogs have shown promising results as potent, centrally acting muscle relaxants with anti-inflammatory and analgesic activity (Musso et al., 2003).

Anticonvulsant and Antinociceptive Effects

Compounds with a structure similar to (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide have been studied for their anticonvulsant and antinociceptive effects. One such compound, an anticonvulsant enaminone, has shown promising results in tests for antinociceptive activity, indicating potential therapeutic applications for pain management (Masocha et al., 2016).

Electronic and Photophysical Properties

Chalcone derivatives, which share functional groups with (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide, have been investigated for their electronic and photophysical properties, making them candidates for applications in materials science, including organic electronics and fluorescence studies (Kumari et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity and properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O/c1-8(2)17-13(18)10(7-16)5-9-3-4-11(14)6-12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFBDASSAWBGQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=C(C=C(C=C1)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=C(C=C(C=C1)Br)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.